molecular formula C6H3BrN2O B2610231 4-Bromobenzo[c][1,2,5]oxadiazole CAS No. 35036-93-2

4-Bromobenzo[c][1,2,5]oxadiazole

Cat. No.: B2610231
CAS No.: 35036-93-2
M. Wt: 199.007
InChI Key: FXQKWDMHOOXMRV-UHFFFAOYSA-N
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Description

4-Bromobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that contains a bromine atom attached to a benzo[c][1,2,5]oxadiazole ring.

Mechanism of Action

Target of Action

4-Bromobenzo[c][1,2,5]oxadiazole is a bromoderivative of benzofused 1,2,5-thiadiazoles . These compounds are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . The primary targets of this compound are therefore the molecules involved in these photovoltaic processes.

Mode of Action

The mode of action of this compound involves its interaction with its targets in the photovoltaic process. By introducing electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets were constructed . The obtained F-CTF-3 nanosheet shows much higher fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of organic dyes and photovoltaic materials . The compound plays an important role as electron-withdrawing building blocks in the synthesis of these materials .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits high GI absorption and is BBB permeant . The compound has a Log Kp (skin permeation) of -6.18 cm/s and a Lipophilicity Log Po/w (iLOGP) of 2.33 .

Result of Action

The result of the action of this compound is the production of effective photovoltaic materials . The compound’s interaction with its targets leads to the formation of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, which show much higher fluorescence quantum yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobenzo[c][1,2,5]oxadiazole can be synthesized through various methods. One common approach involves the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours . Another method includes the use of sulfuric acid and potassium nitrate in water at 85°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuric acid, potassium nitrate, and various boronic acid derivatives .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

4-Bromobenzo[c][1,2,5]oxadiazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromobenzo[c][1,2,5]oxadiazole include:

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and potential applications in different fields of research. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific studies.

Properties

IUPAC Name

4-bromo-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQKWDMHOOXMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35036-93-2
Record name 4-bromo-2,1,3-benzoxadiazole
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